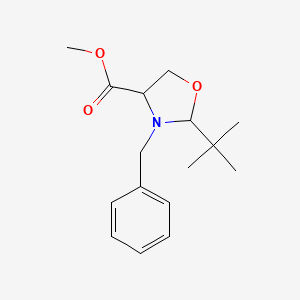
1-Prop-2-enyl-1,5-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-enyl-1,5-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. These compounds are characterized by their bicyclic structure, which includes two fused pyridine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-Prop-2-enyl-1,5-naphthyridin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the naphthyridine ring system. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Prop-2-enyl-1,5-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using catalysts like palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of naphthyridine oxides, while reduction can yield naphthyridine derivatives with altered functional groups.
Scientific Research Applications
1-Prop-2-enyl-1,5-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as light-emitting diodes and sensors
Mechanism of Action
The mechanism by which 1-Prop-2-enyl-1,5-naphthyridin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Prop-2-enyl-1,5-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridin-2(1H)-one: Known for its biomedical applications and diverse substitution patterns.
1,8-Naphthyridine: Used in the synthesis of various medicinal compounds and materials.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-prop-2-enyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-2-8-13-10-4-3-7-12-9(10)5-6-11(13)14/h2-7H,1,8H2 |
InChI Key |
VNMJGNAVGXNFSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=CC1=O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


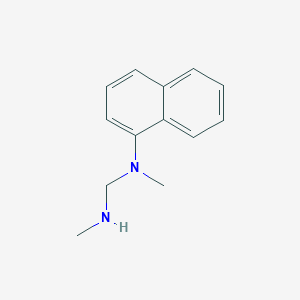

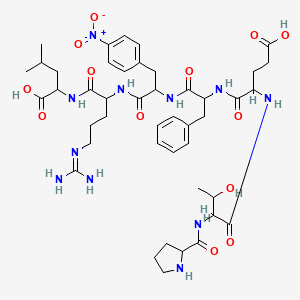
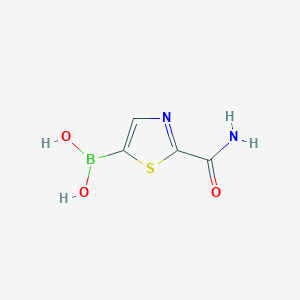
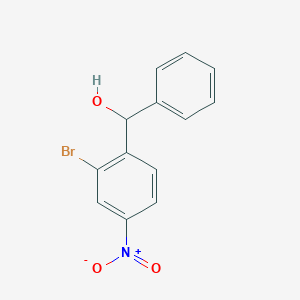
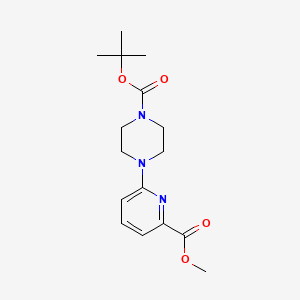
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
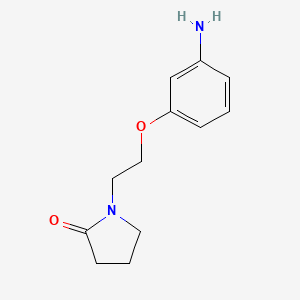
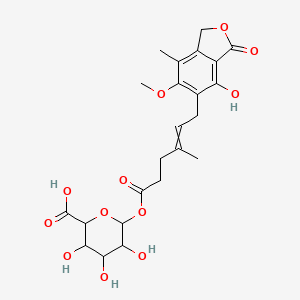
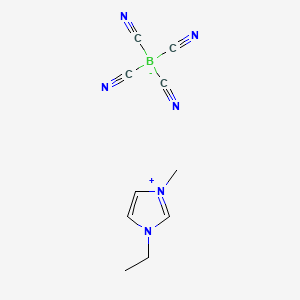
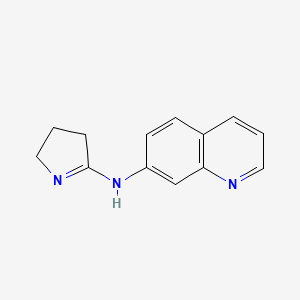
![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)
